molecular formula C22H25ClO4 B608918 GPR120 Agonist 2 CAS No. 1234844-11-1

GPR120 Agonist 2

Numéro de catalogue B608918
Numéro CAS: 1234844-11-1
Poids moléculaire: 388.888
Clé InChI: KOHMUAMPZUHGNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GPR120, also known as FFAR4, is a G-protein coupled receptor activated by free fatty acids (FFAs). It has emerged as a promising target for the treatment of type 2 diabetes mellitus (T2DM) and other diseases, including cancer, inflammatory conditions, and central nervous system disorders . GPR120 agonists, such as “GPR120 Agonist 2”, have been widely explored for their potential in T2DM drug discovery .


Synthesis Analysis

A series of novel GPR120 agonists were designed and synthesized to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 . For instance, compound 11b showed excellent GPR120 agonistic activity and pharmacokinetic properties .


Molecular Structure Analysis

Molecular simulation illustrated that compound 11b could enter the active site of GPR120 and interact with ARG99 . This interaction is crucial for the agonistic activity of the compound .


Chemical Reactions Analysis

The introduction of electron-donating groups, such as methyl and methoxy groups, at the 6-position of the tetrahydroquinoline ring enhanced the GPR120 agonistic activity .

Applications De Recherche Scientifique

  • GPR120 agonists have been shown to improve inflammation and metabolic health through the regulation of adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis, suggesting their therapeutic potential in metabolic diseases (Cornall, Mathai, Hryciw, & McAinch, 2014).

  • The discovery of selective GPR120 agonists has been a focus in drug development, with the aim of treating T2DM and metabolic diseases. These agonists have shown potential in mediating GLP-1 secretion, insulin sensitization, anti-inflammatory, and anti-obesity effects (Shimpukade et al., 2012).

  • Novel spirocyclic GPR120 agonists have been developed, showing potent and selective agonistic activity. These compounds have demonstrated in vivo efficacy, including acute glucose lowering and improvements in insulin resistance markers in diet-induced obese (DIO) mice (Cox et al., 2017).

  • Research has also focused on the development of small-molecule GPR120 agonists. These compounds have shown significant glucose-lowering effects in animal models, indicating their potential application in the treatment of T2DM (Ma et al., 2022).

  • The identification and synthesis of GPR120 agonists derived from PPARγ agonists have provided a basis for constructing new tools for probing GPR120 biology and developing therapeutic agents (Suzuki et al., 2008).

  • Additionally, there is a focus on the pharmacology of GPR120 agonists in T2DM drug discovery, with extensive exploration of structure–activity relationships. These efforts aim to develop GPR120 agonists as antidiabetic drugs (Carullo et al., 2021).

Safety And Hazards

While specific safety and hazard information for “GPR120 Agonist 2” is not available, it’s worth noting that compound 11b, a GPR120 agonist, showed no hypoglycemic side effects even at a dose of 100 mg/kg .

Propriétés

IUPAC Name

3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHMUAMPZUHGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GPR120 Agonist 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.